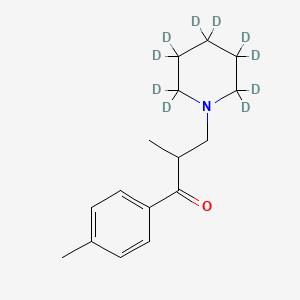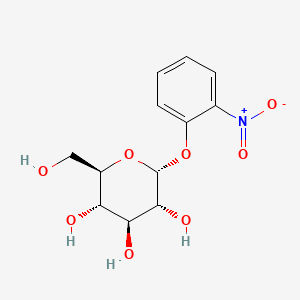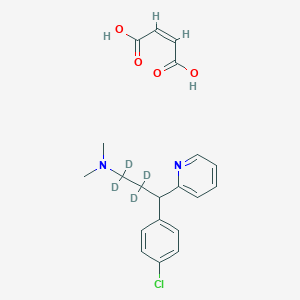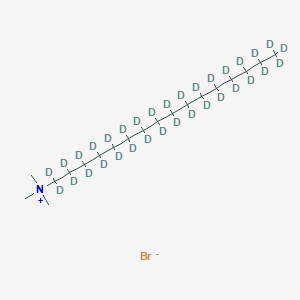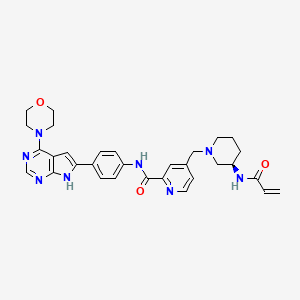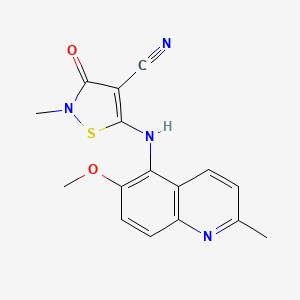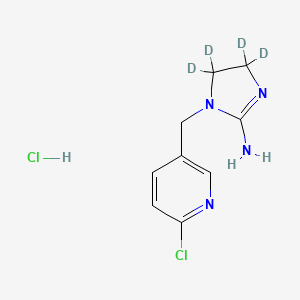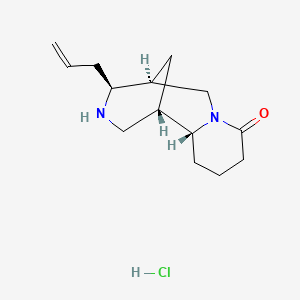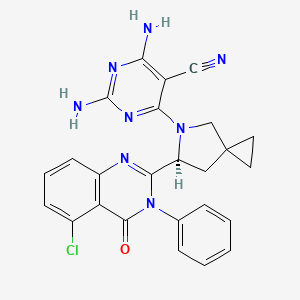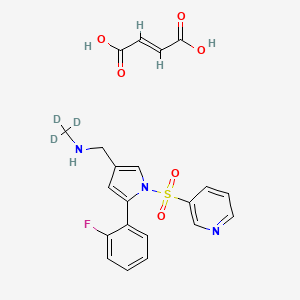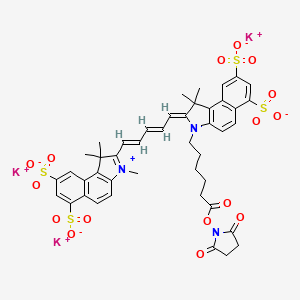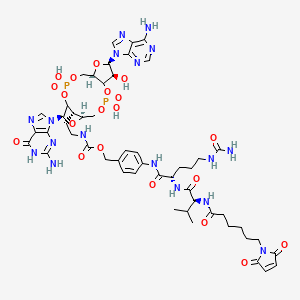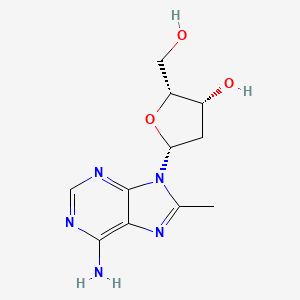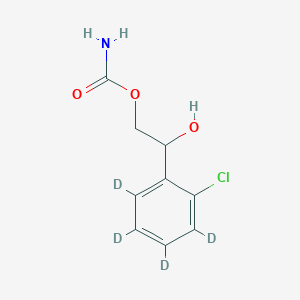
(Rac)-Carisbamate-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Rac)-Carisbamate-d4 is a deuterated form of carisbamate, a compound known for its potential therapeutic applications, particularly in the treatment of neurological disorders. The deuterium atoms in this compound replace the hydrogen atoms, which can influence the compound’s metabolic stability and pharmacokinetic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-Carisbamate-d4 typically involves the incorporation of deuterium atoms into the carisbamate molecule. This can be achieved through various synthetic routes, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of carisbamate can directly introduce deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuterium exchange reactions or the use of deuterated starting materials. The choice of method depends on factors such as cost, availability of deuterated reagents, and the desired yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(Rac)-Carisbamate-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound.
Applications De Recherche Scientifique
(Rac)-Carisbamate-d4 has several scientific research applications, including:
Chemistry: Used as a model compound to study deuterium effects on chemical reactions and mechanisms.
Biology: Investigated for its potential neuroprotective effects and its role in modulating neurotransmitter systems.
Medicine: Explored as a therapeutic agent for neurological disorders, including epilepsy and neuropathic pain.
Industry: Utilized in the development of deuterated drugs with improved pharmacokinetic properties.
Mécanisme D'action
The mechanism of action of (Rac)-Carisbamate-d4 involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems, including gamma-aminobutyric acid (GABA) and glutamate receptors, which play a crucial role in neurological function. The deuterium atoms may enhance the compound’s metabolic stability, leading to prolonged therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carisbamate: The non-deuterated form of (Rac)-Carisbamate-d4, used for similar therapeutic purposes.
Deuterated Drugs: Other deuterated compounds, such as deuterated benzodiazepines and deuterated antiepileptic drugs, which also aim to improve pharmacokinetic properties.
Uniqueness
This compound is unique due to its deuterium substitution, which can enhance its metabolic stability and reduce the rate of metabolic degradation. This can lead to improved pharmacokinetic profiles and potentially better therapeutic outcomes compared to non-deuterated analogs.
Propriétés
Formule moléculaire |
C9H10ClNO3 |
|---|---|
Poids moléculaire |
219.66 g/mol |
Nom IUPAC |
[2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-hydroxyethyl] carbamate |
InChI |
InChI=1S/C9H10ClNO3/c10-7-4-2-1-3-6(7)8(12)5-14-9(11)13/h1-4,8,12H,5H2,(H2,11,13)/i1D,2D,3D,4D |
Clé InChI |
OLBWFRRUHYQABZ-RHQRLBAQSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])C(COC(=O)N)O)Cl)[2H])[2H] |
SMILES canonique |
C1=CC=C(C(=C1)C(COC(=O)N)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


